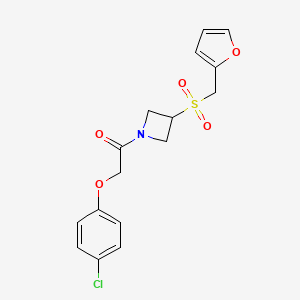

2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO5S/c17-12-3-5-13(6-4-12)23-10-16(19)18-8-15(9-18)24(20,21)11-14-2-1-7-22-14/h1-7,15H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAIBEVZAWWPJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

Synthesis of the Furan-2-ylmethyl Sulfone: The furan ring is functionalized with a sulfonyl group through sulfonation reactions.

Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.

Final Coupling Reaction: The chlorophenoxy intermediate, furan-2-ylmethyl sulfone, and azetidine are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Sulfide derivatives from the reduction of the sulfonyl group.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues from Published Literature

1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone ()

- Core Structure: Ethanone with isoquinoline and sulfanyl (S) groups.

- Key Differences: Replaces the azetidine-sulfonyl-furan system with an isoquinoline-sulfanyl group. Lacks the electron-withdrawing sulfonyl group, which may reduce metabolic stability compared to the target compound.

- Synthesis: Involves condensation of 2-bromo-1-(4-chlorophenyl)-2-phenylethanone with mercapto-isoquinoline in ethanol .

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone ()

- Core Structure : Triazole ring with sulfanyl linkage.

- Contains a pyridinyl substituent, which may enhance hydrophilicity compared to the furan-sulfonyl group.

- Functional Impact : Sulfanyl (S) groups are less electron-withdrawing than sulfonyl (SO₂), affecting reactivity and binding interactions .

1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanone ()

- Core Structure: Dichlorophenoxy-phenyl ethanone with a triazole substituent.

- Key Differences: Dual chlorophenoxy groups increase steric bulk compared to the single 4-chlorophenoxy group in the target compound.

2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone ()

- Core Structure: Simpler ethanone with dihydroxyphenyl and chlorophenoxy groups.

- Hydroxyl groups may confer higher polarity but lower metabolic stability due to susceptibility to glucuronidation .

Structural and Functional Comparison Table

Key Research Findings and Implications

- Azetidine vs. Triazole/Isoquinoline: The azetidine ring introduces conformational strain, which may enhance binding affinity to target proteins compared to larger heterocycles (e.g., triazole, isoquinoline) .

- Sulfonyl vs. Sulfanyl : The sulfonyl group improves oxidative stability and hydrogen-bonding capacity, critical for drug-receptor interactions .

- Furan vs.

Biological Activity

The compound 2-(4-Chlorophenoxy)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone (CAS Number: 1796970-58-5) is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The molecular formula of this compound is , and it has a molecular weight of 369.8 g/mol. The structure includes a chlorophenoxy group, a sulfonyl moiety, and an azetidine ring, which contribute to its unique biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 369.8 g/mol |

| Molecular Formula | |

| CAS Number | 1796970-58-5 |

The biological activity of This compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the furan and sulfonyl groups enhances its binding affinity to target proteins, potentially modulating their activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various compounds similar to this one, revealing that derivatives with chlorophenoxy groups showed significant inhibition against Gram-positive bacteria. This suggests potential applications in developing new antibiotics. -

Cytotoxicity Against Cancer Cells

In vitro studies have indicated that compounds with similar structures can induce apoptosis in tumor cells. While direct studies on this specific compound are scarce, the structural similarities suggest it may exhibit comparable effects.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Current literature lacks comprehensive in vivo data; however, related compounds have demonstrated favorable absorption and distribution profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.